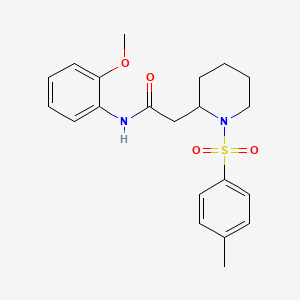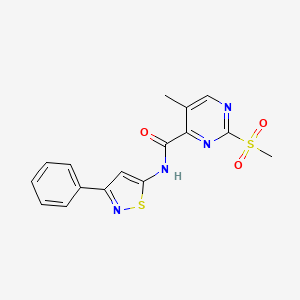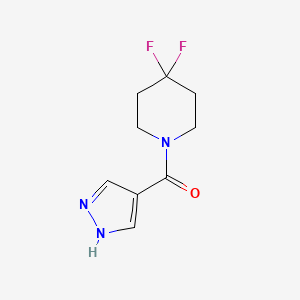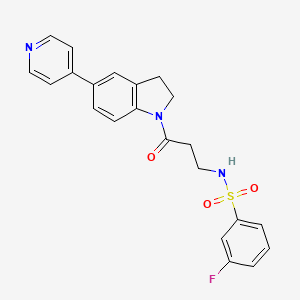
3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of indole derivatives, including the presence of a sulfonamide group, can be optimized to enhance their interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory and Analgesic Activities
Some indole derivatives demonstrate anti-inflammatory and analgesic effects, comparable to known drugs like indomethacin and celecoxib . The compound could be explored for its potential to modulate inflammatory pathways and provide pain relief, possibly with a lower ulcerogenic index than current medications.
Anticancer Properties
Indole compounds are known to play a role in the treatment of cancer cells due to their ability to interfere with cell biology and signaling pathways . Research into the specific indole derivative could reveal its efficacy in targeting cancer cells, contributing to the development of novel oncological therapies.
Antimicrobial Effects
Indole derivatives are also recognized for their antimicrobial activity, which includes action against bacteria such as streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound could be a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . By studying the effects of the compound on plant growth and development, it could be utilized to enhance agricultural productivity or manage plant diseases.
作用機序
Target of Action
The compound “3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . The primary target of this compound is Polo-like kinase 4 (PLK4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . PLK4 has emerged as a therapeutic target for treating multiple cancers .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely due to the compound’s interaction with its target, PLK4, and the resulting changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its interaction with PLK4. PLK4 plays a crucial role in cell mitosis and centriole duplication . By interacting with PLK4, the compound can potentially influence these processes, leading to downstream effects on cell proliferation and growth. This could explain the compound’s potential use in cancer treatment .
Pharmacokinetics
The compound’s indole scaffold is known to be biologically active and has broad-spectrum biological activities , suggesting that it may have favorable ADME properties
Result of Action
The result of the compound’s action is likely to be a modulation of cell proliferation and growth due to its interaction with PLK4 . This could lead to a decrease in the growth of cancer cells, making the compound a potential therapeutic agent for various types of cancer .
特性
IUPAC Name |
3-fluoro-N-[3-oxo-3-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c23-19-2-1-3-20(15-19)30(28,29)25-12-8-22(27)26-13-9-18-14-17(4-5-21(18)26)16-6-10-24-11-7-16/h1-7,10-11,14-15,25H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQLQSFWDKAVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCNS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


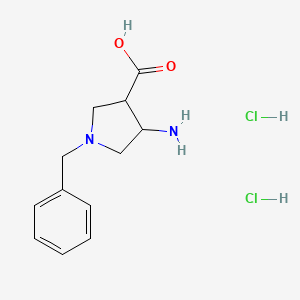
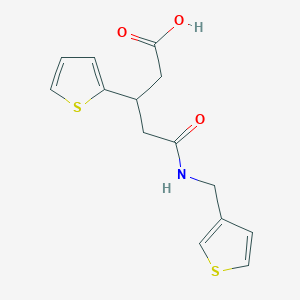
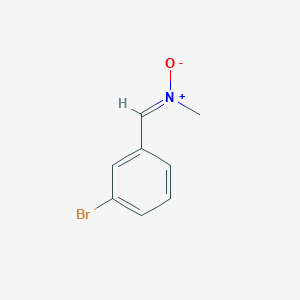

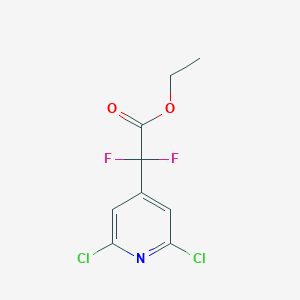
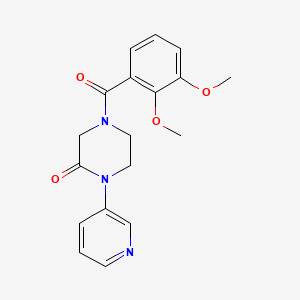
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2929033.png)
![(4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2929034.png)
![3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride](/img/structure/B2929035.png)
![methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2929037.png)
